molecular formula C20H24N2O2 B5783478 N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide

N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide

Cat. No. B5783478
M. Wt: 324.4 g/mol
InChI Key: VFOHXFYNIFNSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been found to have potential therapeutic applications in cancer treatment and has been the subject of extensive scientific research in recent years. In

Mechanism of Action

N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide inhibits the transcription of ribosomal RNA genes by binding to specific DNA sequences in the promoter region of these genes. This binding leads to the recruitment of DNA damage response proteins, which in turn activate a signaling pathway that results in the inhibition of RNA polymerase I transcription. This inhibition leads to the reduction of ribosome biogenesis, which is necessary for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been shown to have a number of biochemical and physiological effects. It has been found to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune response. In addition, N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to induce oxidative stress and DNA damage response in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide is its selectivity for cancer cells. This selectivity allows for the specific targeting of cancer cells while minimizing damage to healthy cells. N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has also been found to have low toxicity in preclinical studies. However, one of the limitations of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide is its poor solubility, which can make it difficult to administer in vivo. In addition, the mechanism of action of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide is complex and not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

There are a number of future directions for the research and development of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of focus is the optimization of its therapeutic potential through the identification of biomarkers that can predict response to treatment. Another area of focus is the development of more efficient synthesis methods that can improve its solubility and bioavailability. In addition, the combination of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide with other cancer therapies is an area of active investigation, as it may lead to improved treatment outcomes. Finally, the development of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide analogs with improved pharmacokinetic properties is another area of future research.

Synthesis Methods

The synthesis of N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide involves a series of chemical reactions starting with the reaction of 1-naphthylamine with acetic anhydride to form 1-acetylnaphthalene. This compound is then reacted with cyclohexyl isocyanate to form N-cyclohexyl-1-acetylnaphthalene-2-amine. The final step involves the reaction of N-cyclohexyl-1-acetylnaphthalene-2-amine with ethyl chloroformate and triethylamine to form N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide.

Scientific Research Applications

N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been found to have potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the transcription of ribosomal RNA genes in cancer cells, leading to the inhibition of cancer cell growth and proliferation. N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide has been tested in preclinical studies and has shown promising results in the treatment of various types of cancer, including breast cancer, multiple myeloma, and leukemia.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 2-cyclohexylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c21-19(22-24-20(23)13-15-7-2-1-3-8-15)14-17-11-6-10-16-9-4-5-12-18(16)17/h4-6,9-12,15H,1-3,7-8,13-14H2,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOHXFYNIFNSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)ON=C(CC2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC(=O)O/N=C(/CC2=CC=CC3=CC=CC=C32)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-[(cyclohexylacetyl)oxy]-2-(naphthalen-1-yl)ethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.